tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl carbamate group, which is often used as a protecting group in organic synthesis, and its hydroxyethoxyethyl and methylbutenoyl functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate typically involves multiple steps:
Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Introduction of the hydroxyethoxyethyl group: This step involves the reaction of an ethylene oxide derivative with the intermediate formed in the first step.
Addition of the methylbutenoyl group: This final step involves the reaction of the intermediate with a methylbutenoyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The methylbutenoyl group can be reduced to form saturated derivatives.
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Protecting group: The tert-butyl carbamate group is commonly used to protect amines during multi-step organic synthesis.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug development: Investigated for its potential in the development of new therapeutic agents.
Medicine
Prodrug design: The compound can be used to create prodrugs that release active drugs under specific conditions.
Diagnostic agents: Potential use in the development of diagnostic agents for imaging and detection.
Industry
Polymer chemistry: Used in the synthesis of functionalized polymers.
Material science: Investigated for its potential in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, while the methylbutenoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
- tert-Butyl N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]carbamate
- tert-Butyl N-[2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl]carbamate
Uniqueness
The unique combination of functional groups in tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate provides it with distinct reactivity and versatility. The presence of the methylbutenoyl group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-13(2)12-14(20)18(8-10-22-11-9-19)7-6-17-15(21)23-16(3,4)5/h12,19H,6-11H2,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUYFMQCTZEUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCNC(=O)OC(C)(C)C)CCOCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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